molecular formula C23H27N3OS B2882909 4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 863588-82-3

4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2882909
CAS No.: 863588-82-3
M. Wt: 393.55
InChI Key: CHCAITIIWQNBLH-UHFFFAOYSA-N
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Description

4-Butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as pyridin-2-amine and sulfur-containing reagents.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolo[5,4-b]pyridine core is valuable in the development of new chemical entities.

Biology: In biological research, this compound may serve as a tool for studying biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine: The compound has potential medicinal applications, particularly as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives

  • Cyclohexanecarboxamide derivatives

  • Other butyl-substituted phenyl compounds

Uniqueness: 4-Butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide stands out due to its specific structural features, which may confer unique biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-butyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-2-3-5-16-7-9-17(10-8-16)21(27)25-19-13-11-18(12-14-19)22-26-20-6-4-15-24-23(20)28-22/h4,6,11-17H,2-3,5,7-10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCAITIIWQNBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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